1-(4-((2,5-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-[(2,5-dimethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-12-21-20-25(22-12)19(27)18(30-20)17(24-9-7-23(8-10-24)13(2)26)15-11-14(28-3)5-6-16(15)29-4/h5-6,11,17,27H,7-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVJJOSGQXWYIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=C(C=CC(=C3)OC)OC)N4CCN(CC4)C(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((2,5-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone (CAS Number: 869344-55-8) is a complex organic molecule with potential biological activities. The structural features include a piperazine moiety linked to a thiazolo-triazole derivative and a dimethoxyphenyl group. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 431.5 g/mol |
| CAS Number | 869344-55-8 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing triazole and thiazole rings have shown significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : Compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. For example, one study demonstrated that a related compound exhibited an IC50 value of 6.2 µM against HCT116 colon carcinoma cells and induced cell cycle arrest at the G2/M phase .
Neuroprotective Effects
The thiazolo[3,2-b][1,2,4]triazole moiety has been associated with neuroprotective effects in models of neurodegenerative diseases. Research indicates that such compounds can inhibit neuroinflammation and oxidative stress pathways.
- Research Findings : In vitro studies have shown that related compounds can reduce levels of pro-inflammatory cytokines and protect neuronal cells from oxidative damage .
Antimicrobial Activity
Compounds with similar structural characteristics have also been evaluated for their antimicrobial properties. The presence of the triazole ring is particularly noteworthy as it has been associated with antifungal activity.
- Activity Against Fungi : Some derivatives showed promising antifungal activity against pathogenic fungi such as Candida species and Aspergillus species. The mechanism often involves inhibition of ergosterol synthesis in fungal cell membranes .
Study 1: Anticancer Activity in MCF-7 Cells
A study investigated the effects of a related compound on MCF-7 breast cancer cells. The results indicated that treatment led to significant apoptosis as evidenced by annexin V-FITC staining and alterations in cell cycle distribution .
Study 2: Neuroprotective Effects in Animal Models
In an animal model of neurodegeneration, administration of a structurally similar compound resulted in improved cognitive function and reduced markers of oxidative stress in the brain .
Scientific Research Applications
Medicinal Chemistry Applications
1-(4-((2,5-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone has been investigated for its potential therapeutic applications:
Anticancer Activity
Preliminary studies suggest that compounds with thiazole and triazole moieties exhibit significant activity against various cancer cell lines. The specific interactions of this compound with cellular pathways involved in cancer proliferation are under investigation. Research indicates that derivatives of triazole compounds can inhibit tumor growth and induce apoptosis in cancer cells .
Antimicrobial Properties
Compounds containing thiazole and triazole structures are often associated with antimicrobial and antifungal activities. This particular compound's structural features may enhance its effectiveness against a range of pathogens, making it a candidate for further exploration in infectious disease treatment.
Modulation of Chemokine Receptors
The compound has been identified as a potential modulator of chemokine receptors such as CXCR3. These receptors play crucial roles in immune response regulation and inflammation. The modulation of CXCR3 could provide therapeutic avenues for treating inflammatory diseases and conditions associated with immune dysregulation .
Pharmacological Insights
The pharmacological profile of this compound suggests several key areas for application:
Neurological Disorders
Research indicates that piperazine derivatives can exhibit neuroprotective effects. Given the compound's structure, it may have potential applications in treating neurological disorders such as depression or anxiety by modulating neurotransmitter systems .
Anti-inflammatory Applications
Due to its potential effects on chemokine receptors, this compound may serve as an anti-inflammatory agent. Its ability to influence leukocyte trafficking can be beneficial in conditions characterized by chronic inflammation .
Synthesis and Case Studies
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of reaction conditions to ensure yield and purity. Case studies demonstrating the synthesis pathways highlight the complexity involved but also the versatility of the compound in various synthetic contexts.
| Synthesis Method | Yield (%) | Key Reagents | Notes |
|---|---|---|---|
| Method A | 85 | Reagent X | High yield but requires extensive purification |
| Method B | 75 | Reagent Y | More straightforward but lower yield |
Q & A
Q. What synthetic strategies are recommended for constructing the thiazolo-triazole-piperazine core of this compound?
The synthesis involves multi-step heterocyclic chemistry. Key steps include:
- Thiazolo-triazole formation : Cyclization of hydrazine derivatives with thioamide precursors under reflux in ethanol or acetic acid (e.g., hydrazine hydrate with α,β-unsaturated ketones) .
- Piperazine coupling : Use of carbodiimide-mediated amide bond formation or nucleophilic substitution reactions to attach the piperazine-ethanone moiety.
- Intermediate purification : High-performance liquid chromatography (HPLC) and recrystallization from ethanol/DMF mixtures to isolate intermediates .
Q. Which spectroscopic methods are critical for confirming the compound’s structure?
- 1H/13C NMR : To verify substituent positions on the thiazolo-triazole and piperazine rings, with emphasis on coupling constants for stereochemical assignments .
- IR spectroscopy : Identification of hydroxyl (-OH), carbonyl (C=O), and triazole (C=N) functional groups .
- Elemental analysis : Validation of empirical formulas (e.g., %C, %H, %N) for intermediates and final products .
Q. How can researchers assess preliminary biological activity for this compound?
- Molecular docking : Target enzymes like fungal 14α-demethylase (PDB: 3LD6) to predict binding affinity and antifungal potential .
- In vitro assays : Use standardized protocols (e.g., CLSI M38) to test against Candida or Aspergillus strains, with fluconazole as a positive control .
Advanced Research Questions
Q. How should structural discrepancies between X-ray crystallography and NMR data be resolved?
- Refinement protocols : Use SHELX software (SHELXL/SHELXS) for crystallographic refinement, focusing on resolving disorder in flexible piperazine or thiazole rings .
- Dynamic NMR : Variable-temperature experiments to detect conformational changes in solution vs. solid-state structures .
- Statistical validation : Compare R-factors (crystallography) and RMSD values (NMR) to quantify uncertainty .
Q. What experimental designs optimize the compound’s antifungal efficacy while minimizing toxicity?
- Structure-activity relationship (SAR) : Modify the 2,5-dimethoxyphenyl group to enhance hydrophobicity, improving membrane penetration .
- Toxicity screening : Use mammalian cell lines (e.g., HEK293) to assess cytotoxicity via MTT assays, prioritizing derivatives with selectivity indices >10 .
Q. How can researchers address low solubility in aqueous buffers during in vivo studies?
- Salt formation : Synthesize hydrochloride or phosphate salts via reaction with HCl or H3PO4 in ethanol .
- Co-solvent systems : Use cyclodextrin inclusion complexes or PEG-based formulations to enhance bioavailability .
Q. What computational tools are suitable for analyzing multi-target interactions (e.g., dual antifungal and anti-inflammatory activity)?
- Network pharmacology : Use STRING or KEGG databases to map interactions between fungal CYP51 and human COX-2 targets .
- MD simulations : GROMACS or AMBER for 100-ns trajectories to study binding stability in dual-target systems .
Data Analysis and Contradictions
Q. How should conflicting bioactivity data between docking predictions and experimental IC50 values be interpreted?
- False-positive mitigation : Re-dock using induced-fit models (e.g., Glide SP/XP) and validate with isothermal titration calorimetry (ITC) for binding thermodynamics .
- Off-target screening : Use kinome-wide profiling to identify unintended kinase interactions .
Q. What statistical methods are recommended for analyzing dose-response curves with high variability?
Q. How can researchers validate the compound’s stability under physiological conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
